3-chloro-N-[(4-chlorophenyl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-[(4-chlorophenyl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with chloro, furan, and trifluoromethyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(4-chlorophenyl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(4-chlorophenyl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
3-chloro-N-[(4-chlorophenyl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(4-chlorophenyl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-chloro-N-[(4-chlorophenyl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H11Cl2F3N4O2 |
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Molecular Weight |
455.2 g/mol |
IUPAC Name |
3-chloro-N-[(4-chlorophenyl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H11Cl2F3N4O2/c20-11-5-3-10(4-6-11)9-25-18(29)16-15(21)17-26-12(13-2-1-7-30-13)8-14(19(22,23)24)28(17)27-16/h1-8H,9H2,(H,25,29) |
InChI Key |
CQVKLGOEJRIMKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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